molecular formula C9H7ClO2S2 B1425994 7-Methyl-1-benzothiophene-2-sulfonyl chloride CAS No. 1158208-53-7

7-Methyl-1-benzothiophene-2-sulfonyl chloride

Cat. No.: B1425994
CAS No.: 1158208-53-7
M. Wt: 246.7 g/mol
InChI Key: RYEKOANXQGUODK-UHFFFAOYSA-N
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Description

7-Methyl-1-benzothiophene-2-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of a benzo[b]thiophene ring system with a sulfonyl chloride group at the 2-position and a methyl group at the 7-position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Scientific Research Applications

7-Methyl-1-benzothiophene-2-sulfonyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules for studying biological processes.

    Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1-benzothiophene-2-sulfonyl chloride typically involves the sulfonylation of 7-methylbenzo[b]thiophene. The reaction is carried out using chlorosulfonic acid or sulfuryl chloride as sulfonylating agents. The reaction conditions often include maintaining a low temperature to control the reactivity and prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1-benzothiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl fluorides under specific conditions.

    Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfinyl or thiol derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and peracids are used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction reactions.

Major Products

The major products formed from these reactions include sulfonamides, sulfonate esters, sulfonothioates, sulfonic acids, and sulfonyl fluorides.

Mechanism of Action

The mechanism of action of 7-Methyl-1-benzothiophene-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

7-Methyl-1-benzothiophene-2-sulfonyl chloride can be compared with other sulfonyl chlorides and benzo[b]thiophene derivatives:

    Benzo[b]thiophene-2-sulfonyl chloride: Lacks the methyl group at the 7-position, which can influence its reactivity and applications.

    Benzo[b]thiophene-2-sulfonic acid: The sulfonic acid group is less reactive compared to the sulfonyl chloride group.

    Benzo[b]thiophene-2-sulfonyl fluoride: The sulfonyl fluoride group has different reactivity and stability compared to the sulfonyl chloride group.

Properties

IUPAC Name

7-methyl-1-benzothiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2S2/c1-6-3-2-4-7-5-8(13-9(6)7)14(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEKOANXQGUODK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(S2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158208-53-7
Record name 7-methyl-1-benzothiophene-2-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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